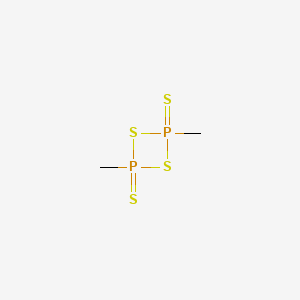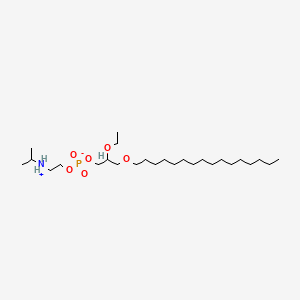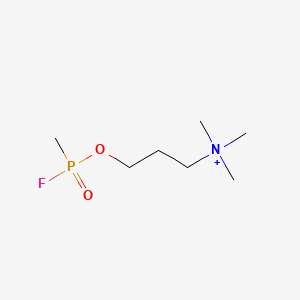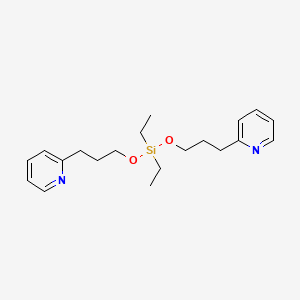
Diethyl-bis(3-pyridin-2-ylpropoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 509562 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of chemicals that are being studied for their potential therapeutic and industrial uses.
準備方法
The synthesis of NSC 509562 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The initial step involves the reaction of precursor compounds under controlled conditions to form the basic structure of NSC 509562.
Intermediate Reactions: Subsequent steps involve the modification of this basic structure through various chemical reactions, such as oxidation or reduction, to achieve the desired chemical configuration.
Final Purification: The final product is purified using techniques such as crystallization or chromatography to ensure the compound’s purity and stability.
Industrial production methods for NSC 509562 are designed to maximize yield and efficiency while maintaining the compound’s integrity. These methods often involve large-scale reactions in specialized reactors, followed by purification processes to isolate the final product.
化学反応の分析
NSC 509562 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, where hydrogen is added or oxygen is removed, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: NSC 509562 can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
科学的研究の応用
NSC 509562 has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes and its potential as a therapeutic agent.
Medicine: In medicine, NSC 509562 is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Its unique properties make it a candidate for drug development and therapeutic interventions.
Industry: Industrial applications of NSC 509562 include its use in the production of specialty chemicals and materials, where its unique chemical properties can be leveraged to create new products.
作用機序
The mechanism of action of NSC 509562 involves its interaction with specific molecular targets within cells. These interactions can affect various cellular pathways, leading to changes in cell function and behavior. The compound’s effects are mediated through its binding to specific proteins or receptors, which can trigger a cascade of biochemical events within the cell.
類似化合物との比較
NSC 509562 can be compared to other similar compounds in terms of its chemical structure and properties. Some of the similar compounds include:
NSC 125973: This compound shares some structural similarities with NSC 509562 but differs in its specific functional groups and reactivity.
NSC 502: Another related compound, NSC 502, has been studied for its potential therapeutic applications and shares some common features with NSC 509562.
The uniqueness of NSC 509562 lies in its specific chemical configuration and the resulting properties, which make it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
18586-40-8 |
|---|---|
分子式 |
C20H30N2O2Si |
分子量 |
358.5 g/mol |
IUPAC名 |
diethyl-bis(3-pyridin-2-ylpropoxy)silane |
InChI |
InChI=1S/C20H30N2O2Si/c1-3-25(4-2,23-17-9-13-19-11-5-7-15-21-19)24-18-10-14-20-12-6-8-16-22-20/h5-8,11-12,15-16H,3-4,9-10,13-14,17-18H2,1-2H3 |
InChIキー |
ZDJLOVVVMYCJFA-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(OCCCC1=CC=CC=N1)OCCCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



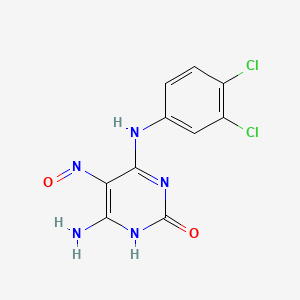
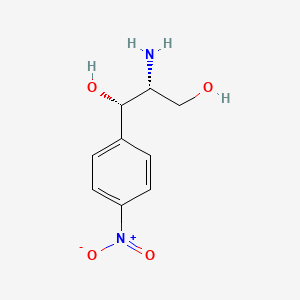

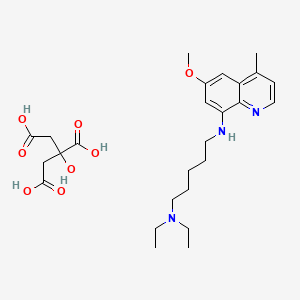
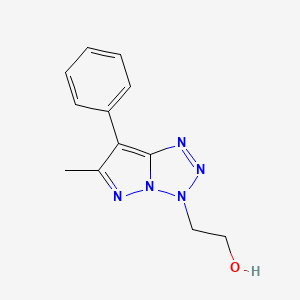
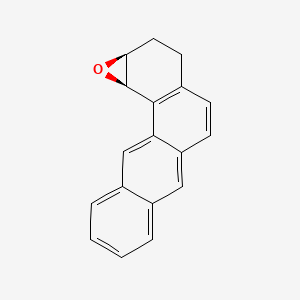
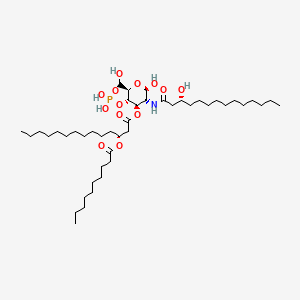
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)

